molecular formula C24H23N3O4S3 B10861779 N-[(6aS,8S)-2-(4-methylsulfanylphenyl)-6,12-dioxo-5,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-8-yl]thiophene-2-sulfonamide

N-[(6aS,8S)-2-(4-methylsulfanylphenyl)-6,12-dioxo-5,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-8-yl]thiophene-2-sulfonamide

Cat. No.: B10861779
M. Wt: 513.7 g/mol
InChI Key: KMEQIEMNQWFPPZ-UWJYYQICSA-N
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Description

AN-12-H5 is an antienterovirus compound known for its ability to target the replication processes of poliovirus and enterovirus 71 (EV71). It is primarily used in research settings to study its effects on viral replication and inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AN-12-H5 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route is proprietary and not publicly disclosed. it generally involves the use of organic solvents and reagents under controlled conditions to ensure high purity and yield .

Industrial Production Methods: Industrial production of AN-12-H5 is carried out under stringent conditions to maintain its high purity (98.03%). The compound is typically produced in solid form and can be dissolved in dimethyl sulfoxide (DMSO) for various applications .

Chemical Reactions Analysis

Types of Reactions: AN-12-H5 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with AN-12-H5.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), ethanol, water.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can lead to the formation of reduced analogs .

Scientific Research Applications

AN-12-H5 has a wide range of applications in scientific research, including:

    Chemistry: Used to study the mechanisms of viral replication and inhibition.

    Biology: Investigates the effects of the compound on viral infections and cellular processes.

    Medicine: Potential therapeutic applications in treating viral infections, particularly those caused by poliovirus and enterovirus 71.

    Industry: Utilized in the development of antiviral drugs and formulations.

Mechanism of Action

AN-12-H5 exerts its effects by targeting the replication processes of poliovirus and enterovirus 71. It inhibits the early stages of viral replication, thereby preventing the virus from multiplying and spreading. The compound does not inhibit phosphatidylinositol 4-kinase beta activity and shows only moderate inhibitory effects on phosphatidylinositol 3-kinase activity .

Comparison with Similar Compounds

    Enviroxime: Another antienterovirus compound with similar antiviral properties.

    Pleconaril: An antiviral drug that targets enteroviruses and rhinoviruses.

    Ribavirin: A broad-spectrum antiviral medication used to treat various viral infections.

Uniqueness of AN-12-H5: AN-12-H5 is unique in its specific targeting of poliovirus and enterovirus 71 replication processes. Unlike other antiviral compounds, it does not inhibit phosphatidylinositol 4-kinase beta activity, making it a valuable tool for studying viral replication without affecting this particular kinase .

Properties

Molecular Formula

C24H23N3O4S3

Molecular Weight

513.7 g/mol

IUPAC Name

N-[(6aS,8S)-2-(4-methylsulfanylphenyl)-6,12-dioxo-5,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-8-yl]thiophene-2-sulfonamide

InChI

InChI=1S/C24H23N3O4S3/c1-32-18-7-4-15(5-8-18)16-6-9-20-19(13-16)24(29)27-11-10-17(14-21(27)23(28)25-20)26-34(30,31)22-3-2-12-33-22/h2-9,12-13,17,21,26H,10-11,14H2,1H3,(H,25,28)/t17-,21-/m0/s1

InChI Key

KMEQIEMNQWFPPZ-UWJYYQICSA-N

Isomeric SMILES

CSC1=CC=C(C=C1)C2=CC3=C(C=C2)NC(=O)[C@@H]4C[C@H](CCN4C3=O)NS(=O)(=O)C5=CC=CS5

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC3=C(C=C2)NC(=O)C4CC(CCN4C3=O)NS(=O)(=O)C5=CC=CS5

Origin of Product

United States

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